molecular formula C22H22N2O B3504189 N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

货号: B3504189
分子量: 330.4 g/mol
InChI 键: HDOMFHNRKJUJGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

作用机制

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide inhibits JAK enzymes, which are involved in cytokine signaling pathways. Cytokines are small proteins that play a key role in immune system function. By inhibiting JAK enzymes, this compound blocks the downstream effects of cytokine signaling, including the production of inflammatory mediators. This leads to a reduction in inflammation and immune system activation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, this compound has been shown to reduce disease activity in patients with rheumatoid arthritis and inflammatory bowel disease.

实验室实验的优点和局限性

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied in preclinical models, which provides a strong basis for further research. However, this compound has some limitations. It is not selective for a particular JAK enzyme and can inhibit multiple JAKs. This can lead to off-target effects and potential toxicity. Additionally, this compound has a short half-life in humans, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide. One direction is to develop more selective JAK inhibitors that target specific JAK enzymes. This could reduce off-target effects and improve the safety profile of these drugs. Another direction is to investigate the potential of this compound in other autoimmune diseases, such as psoriasis and lupus. Additionally, research could focus on understanding the long-term effects of JAK inhibition on the immune system and the potential for immunosuppression. Finally, research could explore the potential of this compound in combination with other drugs for the treatment of autoimmune diseases.

科学研究应用

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, this compound was shown to reduce the severity of disease symptoms. These preclinical studies have provided the basis for clinical trials in humans.

属性

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-3-15-8-10-16(11-9-15)21-14(2)20(22(25)23-17-12-13-17)18-6-4-5-7-19(18)24-21/h4-11,17H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOMFHNRKJUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 3
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 5
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 6
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。